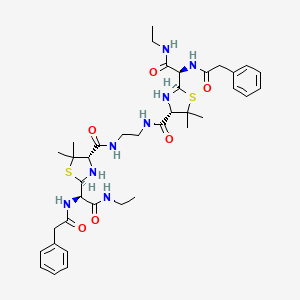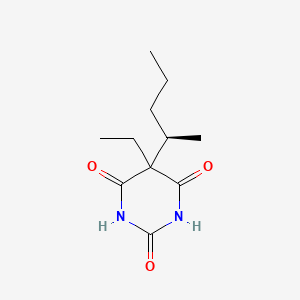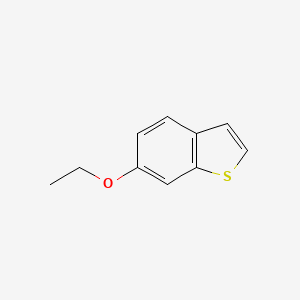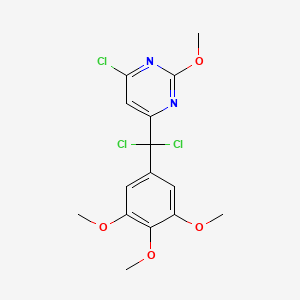
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- typically involves multiple steps. One common method starts with the preparation of the 3,4,5-trimethoxybenzyl chloride, which is then reacted with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in disrupting key biological processes in diseased cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine, 4-chloro-6-(dichloromethyl)-2-methoxy-: Similar in structure but lacks the trimethoxyphenyl group.
Pyrimidine, 4-chloro-6-(dichloro(3,4-dimethoxyphenyl)methyl)-2-methoxy-: Similar but with fewer methoxy groups on the phenyl ring.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- imparts unique chemical properties, such as increased steric hindrance and electronic effects. These properties can influence its reactivity and interaction with biological targets, making it a compound of interest in various research fields.
Propriétés
Numéro CAS |
143467-56-5 |
|---|---|
Formule moléculaire |
C15H15Cl3N2O4 |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
4-chloro-6-[dichloro-(3,4,5-trimethoxyphenyl)methyl]-2-methoxypyrimidine |
InChI |
InChI=1S/C15H15Cl3N2O4/c1-21-9-5-8(6-10(22-2)13(9)23-3)15(17,18)11-7-12(16)20-14(19-11)24-4/h5-7H,1-4H3 |
Clé InChI |
SQLGSBCZTXPIHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(C2=CC(=NC(=N2)OC)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


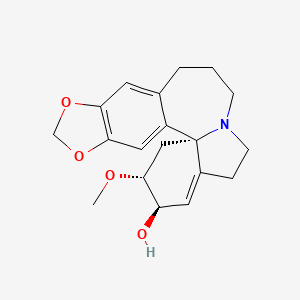
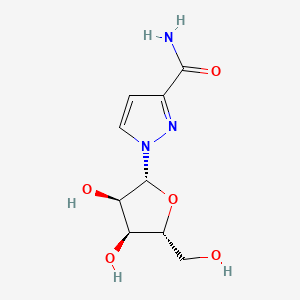
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
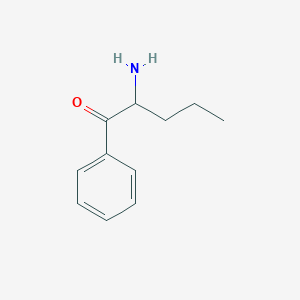

![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
